molecular formula C23H17ClFNO5 B11134801 5-(3-chlorophenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

5-(3-chlorophenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11134801
M. Wt: 441.8 g/mol
InChI Key: PBGSSQZTHQXIKS-VZCXRCSSSA-N
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Description

5-(3-chlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrrolone core, substituted phenyl rings, and a furan moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Substitution Reactions: Introduction of the 3-chlorophenyl and 3-fluoro-4-methoxybenzoyl groups can be carried out using electrophilic aromatic substitution reactions.

    Attachment of the Furan Moiety: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the pyrrolone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating mixtures (HNO₃/H₂SO₄) are typical for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, its unique structure may impart desirable characteristics such as thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one likely involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features, such as the hydroxy group and aromatic rings, may facilitate binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-4-(3-fluorobenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
  • 5-(3-chlorophenyl)-4-(4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
  • 5-(3-chlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(thiophen-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(3-chlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one lies in its combination of substituents. The presence of both 3-chlorophenyl and 3-fluoro-4-methoxybenzoyl groups, along with the furan moiety, imparts distinct chemical and biological properties that may not be observed in similar compounds.

Properties

Molecular Formula

C23H17ClFNO5

Molecular Weight

441.8 g/mol

IUPAC Name

(4Z)-5-(3-chlorophenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H17ClFNO5/c1-30-18-8-7-14(11-17(18)25)21(27)19-20(13-4-2-5-15(24)10-13)26(23(29)22(19)28)12-16-6-3-9-31-16/h2-11,20,27H,12H2,1H3/b21-19-

InChI Key

PBGSSQZTHQXIKS-VZCXRCSSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=CC=C4)Cl)/O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=CC=C4)Cl)O)F

Origin of Product

United States

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